Home > Products > Screening Compounds P25581 > 11-Desethyl Irinotecan-d10
11-Desethyl Irinotecan-d10 -

11-Desethyl Irinotecan-d10

Catalog Number: EVT-1494311
CAS Number:
Molecular Formula: C₃₁H₂₄D₁₀N₄O₆
Molecular Weight: 568.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

11-Desethyl Irinotecan-d10 is synthesized from irinotecan, which itself is derived from the natural product camptothecin. The compound's molecular formula is C31H24D10N4O6C_{31}H_{24}D_{10}N_{4}O_{6}, with a molecular weight of 568.69 g/mol . It is categorized as an antineoplastic agent due to its role in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of 11-Desethyl Irinotecan-d10 typically involves the deuteration of 11-desethyl irinotecan, which can be achieved through various chemical reactions that introduce deuterium into the molecular structure. Techniques such as hydrogen-deuterium exchange can be employed to replace hydrogen atoms with deuterium, enhancing the stability and tracking capabilities of the compound in pharmacokinetic studies.

Molecular Structure Analysis

Structure and Data

The structural representation of 11-Desethyl Irinotecan-d10 reveals a complex arrangement typical of camptothecin derivatives, featuring a pentacyclic ring system. The presence of deuterium isotopes provides unique properties for analytical techniques such as mass spectrometry, allowing for precise quantification and tracking in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

As a derivative of irinotecan, 11-Desethyl Irinotecan-d10 participates in similar metabolic pathways. It undergoes hydrolysis to form active metabolites that inhibit topoisomerase I. The reactions involved include:

  • Hydrolysis: Conversion to SN-38, the active metabolite responsible for the cytotoxic effects.
  • Glucuronidation: Phase II metabolism where SN-38 is conjugated with glucuronic acid, facilitating its excretion.

These reactions are crucial for understanding its pharmacokinetics and dynamics in cancer therapy .

Mechanism of Action

Process and Data

The mechanism by which 11-Desethyl Irinotecan-d10 exerts its therapeutic effects involves the inhibition of topoisomerase I. This enzyme relaxes supercoiled DNA during replication; when inhibited, it leads to DNA damage and apoptosis in rapidly dividing cancer cells. The compound's efficacy is enhanced by its ability to form stable complexes with the enzyme-DNA complex, preventing DNA re-ligation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

11-Desethyl Irinotecan-d10 exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents.
  • Stability: Stable under physiological conditions but sensitive to light and heat.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range for camptothecin derivatives.

These properties are essential for formulation development and therapeutic application .

Applications

Scientific Uses

The primary application of 11-Desethyl Irinotecan-d10 lies in cancer research, particularly in pharmacokinetic studies aimed at understanding the metabolism of irinotecan and its derivatives. Its deuterated nature allows researchers to utilize advanced analytical techniques such as mass spectrometry to trace metabolic pathways and quantify drug levels in biological samples. Additionally, it serves as a reference standard in the development of new formulations or combination therapies involving irinotecan .

Introduction to 11-Desethyl Irinotecan-d10

Structural and Chemical Identity of 11-Desethyl Irinotecan-d10

The molecular architecture of 11-Desethyl Irinotecan-d10 (C31D10H24N4O6) comprises a pentacyclic camptothecin core structurally identical to its non-deuterated counterpart, with strategic deuteration at ten hydrogen positions within the terminal piperidine moiety. This specific deuteration pattern occurs as a "decadeuteriopiperidin-1-yl" group, where hydrogen atoms at carbon positions 2,2,3,3,4,4,5,5,6,6 of the piperidine ring are replaced by deuterium atoms. The compound has a precise molecular weight of 568.687 g/mol (accurate mass: 568.311 Da), creating a +10 mass unit difference compared to the non-deuterated molecule that is readily distinguishable via mass spectrometry [3] [5].

The stereochemical configuration retains the critical (19S) chiral center characteristic of biologically active camptothecin analogs. The structural integrity is further defined by the presence of the labile lactone ring in equilibrium with the carboxylate open form, a property fundamental to irinotecan pharmacology. Analytical characterization via tandem mass spectrometry reveals diagnostic fragmentation patterns, including the cleavage of the carbamate linkage generating characteristic ions at m/z 393.2 (SN-38 equivalent + D5) and m/z 176.1 (deuterated piperidinopiperidine fragment). These fragments provide signature patterns for unambiguous identification in complex biological matrices [3] [8].

Table 1: Structural Properties of 11-Desethyl Irinotecan-d10

PropertySpecification
Systematic IUPAC Name[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate
Molecular FormulaC31D10H24N4O6
Molecular Weight568.687 g/mol
CAS Registry Number103816-16-6
Deuterium Positions2,2,3,3,4,4,5,5,6,6 of piperidine ring
SMILES Notation[2H]C1([2H])N(C2CCN(CC2)C(=O)Oc3ccc4nc5C6=CC7=C(COC(=O)[C@]7(O)CC)C(=O)N6Cc5cc4c3)C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H]
InChI KeyKUDUHLYXWIVQRQ-HKBQPEDESA-N

Role as a Deuterated Isotopologue in Pharmacological Research

The strategic deuteration of 11-Desethyl Irinotecan-d10 creates a mass spectral signature that enables its unambiguous discrimination from endogenous metabolites during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This property makes it an indispensable internal standard for quantifying the non-deuterated metabolite in biological matrices. By co-eluting with the analyte while maintaining distinct mass transitions, 11-Desethyl Irinotecan-d10 corrects for variations in extraction efficiency, ionization suppression, and chromatographic performance that frequently compromise analytical accuracy in complex samples [3] [6].

Research applications particularly benefit from this deuterated standard in studies of irinotecan's metabolic fate. Crucially, 11-Desethyl Irinotecan-d10 demonstrates significantly reduced susceptibility to in-source fragmentation compared to non-deuterated analogs. This property mitigates false-positive detection of the bioactive SN-38 metabolite that often originates from fragmentation of parent compounds during ionization. This analytical challenge was documented in methodological studies where conventional internal standards generated interfering signals, complicating accurate SN-38 quantification. By eliminating this interference, 11-Desethyl Irinotecan-d10 enhances measurement specificity for critical pharmacokinetic parameters including area-under-curve (AUC) and clearance calculations [6] [8].

Beyond analytical applications, the deuterated isotopologue facilitates metabolic stability studies. When incubated with hepatic microsomes, the deuterium kinetic isotope effect subtly alters the metabolic rate at carbon-deuterium bonds, providing insights into rate-limiting steps in the compound's biotransformation. This application is particularly valuable for investigating potential drug-drug interactions involving cytochrome P450 enzymes, especially CYP3A4-mediated oxidation pathways that generate the inactive APC metabolite [2] [6].

Table 2: Analytical Performance Advantages Using 11-Desethyl Irinotecan-d10

Analytical ChallengeSolution Enabled by 11-Desethyl Irinotecan-d10Impact on Data Quality
Matrix Effects in Plasma SamplesCo-eluting internal standard compensates for ionization suppression/enhancementImproved accuracy and precision (±5% vs. ±15-20% without IS)
In-source FragmentationDeuterium stabilization reduces fragmentation to SN-38-like ionsEliminates false-positive SN-38 detection
Extraction VariabilityEquivalent recovery characteristics normalize preparation lossesEnhanced reproducibility across sample batches
Metabolic Instability during AnalysisStabilizes concurrently with analyte during sample processingPrevents underestimation of concentration
Cross-metabolite InterferenceDistinct mass transitions avoid overlap with other irinotecan metabolitesEnables specific quantification in complex metabolic profiles

Significance in the Context of Irinotecan Metabolites and Impurities

11-Desethyl Irinotecan (non-deuterated) occupies a dual role in irinotecan pharmacology as both a significant metabolite and a critical process-related impurity. As a metabolite, it arises primarily through cytochrome P450 (CYP3A4)-mediated oxidative N-deethylation of the parent drug's bis-piperidine side chain. Though approximately 100-fold less potent than SN-38 as a topoisomerase I inhibitor, its presence in plasma correlates with treatment outcomes due to its potential for enzymatic reactivation to SN-38 via carboxylesterases. Unlike the inactive glucuronide conjugate (SN-38G), 11-Desethyl Irinotecan retains capacity for bioactivation, representing a reservoir for delayed cytotoxicity [6] [9].

Within pharmaceutical quality control, 11-Desethyl Irinotecan is formally designated as "Irinotecan EP Impurity A" and "7-Desethyl irinotecan (Procedure 2)" in United States Pharmacopeia monographs. Regulatory guidelines mandate strict control of this impurity (typically ≤0.5% of parent drug) due to its pharmacological activity and potential to complicate safety profiles. The synthesis of irinotecan involves piperidine intermediates that may undergo incomplete reactions or degradation, leading to residual 11-Desethyl Irinotecan in final formulations. Consequently, the deuterated analog (11-Desethyl Irinotecan-d10) serves as an essential reference standard for developing and validating stability-indicating methods that quantify this impurity throughout drug shelf life [4] [8].

Analytically, the deuterated version enables precise tracking of the non-deuterated metabolite/impurity during chromatographic method development. Recent UPLC studies employing 11-Desethyl Irinotecan-d10 demonstrated superior resolution of structurally related impurities, including the open-ring carboxylate form and geometric isomers. This application is critical given the strict regulatory requirements for anticancer agents, where unidentified impurities exceeding threshold limits can halt clinical supplies. Furthermore, the deuterated standard facilitates forced degradation studies that establish method specificity under stress conditions (acid/base hydrolysis, oxidative stress, photolysis) required for regulatory filings [8].

Table 3: Key Compounds in Irinotecan Metabolism and Impurity Profiling

CompoundChemical DesignationRelationship to IrinotecanSignificance
Irinotecan (CPT-11)7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecinParent DrugProdrug requiring activation to SN-38
11-Desethyl Irinotecan7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecinPrimary oxidative metabolite (CYP3A4); Pharmaceutical impurityReservior for SN-38 activation; Monitored impurity in APIs
SN-387-Ethyl-10-hydroxycamptothecinActive metabolite (Carboxylesterase-mediated)100-1000x more potent than parent drug
SN-38 Glucuronide (SN-38G)10-O-Glucuronyl-SN-38Inactive detoxification metabolite (UGT1A1-mediated)Source of gastrointestinal toxicity via enterohepatic cycling
APC (RPR121056)7-Ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxy-camptothecinOxidative metabolite (CYP3A4)Inactive metabolite with unknown toxicological significance

The development of 11-Desethyl Irinotecan-d10 exemplifies the critical intersection between analytical chemistry and pharmacology in modern drug development. By enabling precise quantification of a therapeutically relevant metabolite and impurity, this specialized isotopologue supports comprehensive understanding of irinotecan's variable pharmacokinetics, particularly in patients with polymorphic UGT1A1 expression. Furthermore, its implementation in quality control laboratories ensures that irinotecan formulations meet stringent regulatory requirements for impurity control, directly impacting patient safety and therapeutic consistency [3] [6] [8].

Properties

Product Name

11-Desethyl Irinotecan-d10

Molecular Formula

C₃₁H₂₄D₁₀N₄O₆

Molecular Weight

568.69

Synonyms

(4S)-4-Ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl Ester [1,4’-Bipiperidine]-1’-carboxylic Acid-d10; 1H-Pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline, [1,4’-Bipiperidine]-1’-carboxylic Acid deriv.-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.